4,4-Methylenebis(oxy)anisole
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Overview
Description
4,4-Methylenebis(oxy)anisole is an organic compound with the molecular formula C15H16O4 It is a bisphenol derivative, characterized by two anisole groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Methylenebis(oxy)anisole can be synthesized through a condensation reaction involving paraformaldehyde and anisole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge between the two anisole molecules .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4,4-Methylenebis(oxy)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anisole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Methylenebis(oxy)anisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism by which 4,4-Methylenebis(oxy)anisole exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar structural features but different applications and toxicity profiles.
4,4’-Methylenebis(cyclohexylamine): A compound with a similar methylene bridge but different aromatic groups, used in polymer synthesis and as a curing agent for epoxy resins.
Uniqueness
4,4-Methylenebis(oxy)anisole is unique due to its specific combination of anisole groups and methylene bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
56207-34-2 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
QFFLBMLWXFZRRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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